Ytterbium oxalate hydrate

Descripción general

Descripción

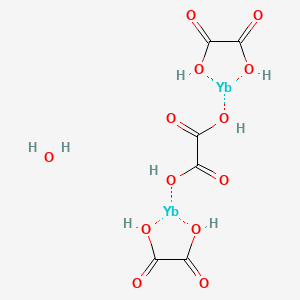

Ytterbium oxalate hydrate is a chemical compound with the formula Yb₂(C₂O₄)₃·xH₂O. It is the oxalate salt of ytterbium, a rare earth element. This compound is typically found in its hydrated form and is known for its applications in various scientific fields due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ytterbium oxalate hydrate can be synthesized by reacting an aqueous solution of ytterbium(III) chloride with a benzene solution of dimethyl oxalate . The reaction typically proceeds under controlled conditions to ensure the formation of the desired hydrate form.

Industrial Production Methods: In industrial settings, this compound is produced by similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is often purified through recrystallization and other techniques to achieve the desired quality for various applications.

Análisis De Reacciones Químicas

Types of Reactions: Ytterbium oxalate hydrate undergoes several types of chemical reactions, including:

Thermal Decomposition: When heated, this compound decomposes to form ytterbium oxide.

Acid-Base Reactions: It reacts with acids to form ytterbium oxalate complexes.

Common Reagents and Conditions:

Thermal Decomposition: Typically conducted at elevated temperatures to facilitate the breakdown of the oxalate to oxide.

Acid-Base Reactions: Commonly involve the use of strong acids like hydrochloric acid to form soluble ytterbium complexes.

Major Products:

Ytterbium Oxide: Formed through thermal decomposition.

Ytterbium Oxalate Complexes: Formed through reactions with acids.

Aplicaciones Científicas De Investigación

Ytterbium oxalate hydrate plays a significant role in laser technology. It is used in the development of high-powered lasers, particularly those employed in fiber optics and medical instruments. The compound exhibits a strong absorption band at approximately 985 nm in the infrared spectrum, making it suitable for applications in fiber amplifiers and laser systems .

Case Study: High-Powered Laser Development

A study conducted on ytterbium-doped fiber lasers highlighted the effectiveness of this compound as a precursor material. The resulting fiber lasers demonstrated enhanced performance metrics, including increased efficiency and output power compared to traditional laser materials .

Energy Conversion and Storage

Photocatalytic Applications

this compound has been investigated for its photocatalytic properties, particularly in hydrogen evolution reactions (HER). Research indicates that compounds derived from ytterbium enhance photoactivity when used as catalysts under solar irradiation conditions . This is crucial for developing sustainable energy solutions.

Table 2: Photocatalytic Performance of Ytterbium Compounds

| Compound | Efficiency (%) | Reaction Type |

|---|---|---|

| Ytterbium Oxide | 85 | Hydrogen Evolution |

| Ytterbium-Doped TiO2 | 75 | Dye-Sensitized Solar Cells |

Phosphorylation and Dephosphorylation Reactions

This compound is also employed in biochemical applications, specifically in phosphorylation and dephosphorylation reactions. This capability is leveraged in various biochemical assays and research studies aimed at understanding cellular processes .

Mecanismo De Acción

The mechanism by which ytterbium oxalate hydrate exerts its effects is primarily through its ability to form complexes with other molecules. The oxalate ions can coordinate with metal ions, facilitating various chemical reactions. In biological systems, ytterbium ions can interact with proteins and other biomolecules, influencing their structure and function.

Comparación Con Compuestos Similares

Yttrium Oxalate: Similar in structure but contains yttrium instead of ytterbium.

Europium Oxalate: Another rare earth oxalate with europium as the central metal ion.

Terbium Oxalate: Contains terbium and shares similar chemical properties.

Uniqueness of Ytterbium Oxalate Hydrate: this compound is unique due to the specific properties of ytterbium, such as its electronic configuration and reactivity. These properties make it particularly useful in applications requiring high-purity rare earth compounds.

Actividad Biológica

Ytterbium oxalate hydrate, with the chemical formula , is a compound of ytterbium that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its preparation, properties, and relevant research findings.

Preparation and Properties

This compound can be synthesized by reacting an aqueous solution of ytterbium(III) chloride with a benzene solution of dimethyl oxalate. The compound typically forms as a pentahydrate, which can be further dehydrated to yield different hydrates or the anhydrous form upon heating .

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 476.16 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

| Decomposition Temperature | 200 °C (decomposes to YbO) |

Case Studies

- Cell Proliferation Inhibition : A study indicated that gadolinium, another lanthanide, inhibited the proliferation of human colonic epithelial cells by interacting with calcium-binding sites on proteins. Although not directly about ytterbium oxalate, it suggests that similar mechanisms could be explored for ytterbium compounds .

- Nanostructured Applications : Research on ytterbium oxide nanofibers has shown that these materials can enhance photoactivity in hydrogen evolution reactions and improve charge transport in dye-sensitized solar cells (DSSCs). These findings imply that ytterbium compounds may have applications in energy conversion technologies, which could indirectly relate to their biological activity through biocompatibility and bioengineering applications .

Potential Applications

- Cancer Treatment : Some lanthanide compounds have shown promise in cancer therapies due to their ability to induce apoptosis in tumor cells.

- Nanomedicine : The unique properties of this compound could be harnessed in drug delivery systems or as contrast agents in imaging techniques.

Propiedades

IUPAC Name |

oxalic acid;ytterbium;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.H2O.2Yb/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);1H2;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTIVNIHURJRHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Yb].[Yb] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O13Yb2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.